Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl-
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Overview
Description
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is a synthetic organic compound with a complex structure It is derived from eugenol, a naturally occurring compound found in clove oil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- typically involves the alkylation of 4-allyl-2-methoxyphenol with appropriate alkyl halides. For instance, the hydroxyl group of 4-allyl-2-methoxyphenol can be alkylated using 1-bromopropane, 1-bromo-3-chloropropane, or 3-bromopropan-1-ol in the presence of cesium carbonate as a base and acetonitrile as a solvent . The reaction is usually carried out at elevated temperatures (around 60-65°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- involves its interaction with cellular components. The compound can induce programmed cell death (apoptosis) in certain cell lines by activating caspase-like activity . Its molecular targets include cellular proteins and enzymes involved in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.
4-Allyl-2-methoxyphenol derivatives: These include various alkylated and epoxidized derivatives with enhanced biological activities.
3-(4-Allyl-2-methoxyphenoxy)propanoic acid:
Uniqueness
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
95001-13-1 |
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Molecular Formula |
C21H34N2O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C21H34N2O3/c1-7-11-17-12-13-18(19(16-17)25-6)26-21(4,5)20(24)22-14-10-15-23(8-2)9-3/h7,12-13,16H,1,8-11,14-15H2,2-6H3,(H,22,24) |
InChI Key |
IVDZJIMVSWUCIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(C)(C)OC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
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